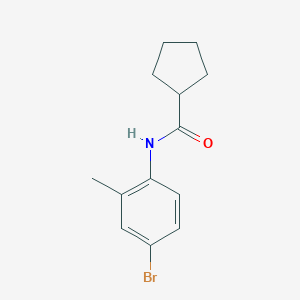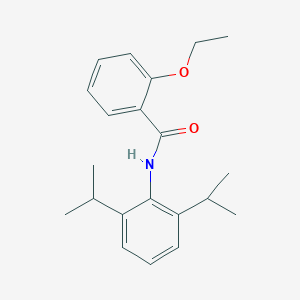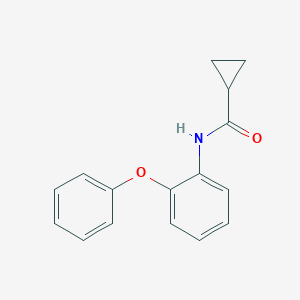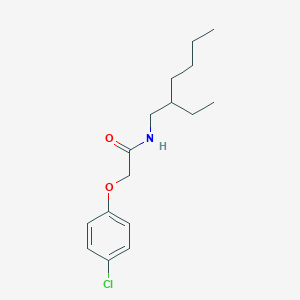
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide, also known as clofencet, is a synthetic compound that belongs to the family of amides. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. Clofencet enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the observed anticonvulsant, anxiolytic, and sedative effects.
Biochemical and Physiological Effects
Clofencet has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which is consistent with its mechanism of action. Clofencet also decreases the levels of glutamate, an excitatory neurotransmitter. This suggests that 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide may have a broader effect on neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofencet has several advantages for use in lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has also been extensively studied and has a well-established mechanism of action. However, 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing. It also has a narrow therapeutic window, which may make it difficult to achieve the desired effect without producing adverse effects.
Direcciones Futuras
For the study of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide include investigating its potential use in the treatment of anxiety disorders, exploring its long-term effects on neurotransmitter systems in the brain, and developing novel analogs for use in scientific research.
Métodos De Síntesis
Clofencet can be synthesized through the reaction of 4-chlorophenol with 2-ethylhexylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The synthesis of 2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Clofencet has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Clofencet also has potential applications in the treatment of anxiety disorders and epilepsy.
Propiedades
Fórmula molecular |
C16H24ClNO2 |
|---|---|
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C16H24ClNO2/c1-3-5-6-13(4-2)11-18-16(19)12-20-15-9-7-14(17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,19) |
Clave InChI |
BGOXQFZZGYNKMI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)COC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCC(CC)CNC(=O)COC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



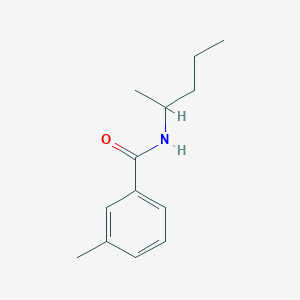


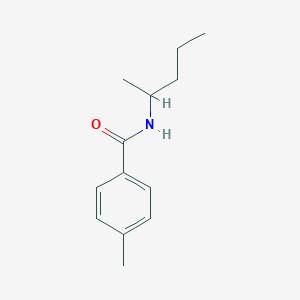


![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)

